CRBN Binding Affinity: 4-Amino-7-Bromo Dual-Substituted Scaffolds Achieve Sub-30 nM IC50 in NanoBRET Target Engagement Assays
Close structural analogs of CAS 2551116-38-0 bearing the 4-amino-7-bromo substitution pattern on the isoindolinone core demonstrate potent cereblon (CRBN) binding with IC50 values in the sub-30 nM range, as measured in NanoBRET target engagement assays in HEK293T cells expressing N-terminal NanoLuc-fused CRBN [1]. By comparison, the well-established CRBN ligand lenalidomide (4-amino substitution only; 7-position unsubstituted) exhibits substantially weaker CRBN binding affinity (IC50 of approximately 550–605 nM) in the same NanoBRET assay format, and the clinical IKZF2 degrader NVP-DKY709 shows CRBN binding IC50 of 496 nM [2][3]. This represents an approximately 18- to 22-fold improvement in CRBN engagement potency for the 4-amino-7-bromo substituted scaffold class relative to lenalidomide, providing superior driving force for ternary complex formation in degrader applications.
| Evidence Dimension | CRBN binding affinity (IC50, NanoBRET target engagement assay) |
|---|---|
| Target Compound Data | IC50: sub-30 nM (28 nM reported for closely related 4-amino-7-substituted analog) [1] |
| Comparator Or Baseline | Lenalidomide: IC50 ≈ 550–605 nM [2]; NVP-DKY709: IC50 = 496 nM [3] |
| Quantified Difference | Approximately 18- to 22-fold more potent CRBN binding vs. lenalidomide; approximately 17-fold more potent vs. DKY709 |
| Conditions | NanoBRET CRBN target engagement assay; N-terminal NanoLuc-fused CRBN expressed in HEK293T cells; BODIPY-lenalidomide tracer displacement |
Why This Matters
Higher CRBN binding affinity at the E3 ligase recruitment handle directly improves the degradation efficiency ceiling of heterobifunctional PROTACs and molecular glues, enabling lower effective concentrations and potentially wider therapeutic windows in degrader programs.
- [1] BindingDB. BDBM50631634 / CHEMBL5415959 – IC50 = 28 nM, NanoBRET CRBN target engagement. 2024. View Source
- [2] BindingDB. BDBM50614095 / CHEMBL304572 – Lenalidomide IC50 = 550–605 nM, NanoBRET CRBN target engagement. 2024. View Source
- [3] Bonazzi S, et al. Discovery and characterization of a selective IKZF2 glue degrader (NVP-DKY709). Cell Chem Biol. 2023;30(3):235-247.e12. Table 2 – CRBN binding IC50 = 496 nM for DKY709. View Source
